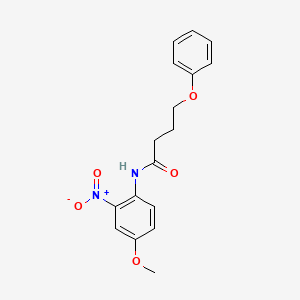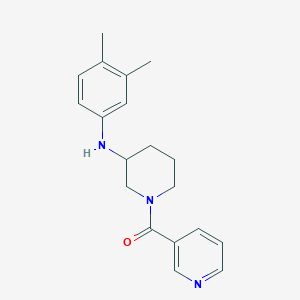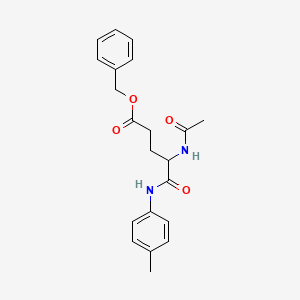
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide, also known as MNPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of nitrophenyl-containing molecules, which are known for their diverse biological activities. MNPN has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated in recent years.
科学的研究の応用
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to have potent anti-proliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This activity is thought to be due to the ability of this compound to inhibit the activity of certain enzymes that are critical for cancer cell growth and proliferation.
Another area of research where this compound has shown promise is in the field of neuroscience. This compound has been shown to have neuroprotective effects in several animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. These effects are thought to be due to the ability of this compound to modulate certain signaling pathways that are involved in neuronal survival and function.
作用機序
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is complex and involves several different signaling pathways. One of the key targets of this compound is the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in a variety of cellular processes, including cell growth, differentiation, and survival. This compound has been shown to inhibit the activity of GSK3β, which leads to downstream effects on other signaling pathways, including the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cell type and tissue being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to a decrease in tumor growth and proliferation. In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation, which are key drivers of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide in lab experiments is its potent biological activity. This compound has been shown to have activity against a wide range of cell types and tissues, which makes it a versatile tool for studying a variety of biological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
将来の方向性
There are several potential future directions for research on N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide. One area of interest is in the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of research is in the elucidation of the precise mechanisms by which this compound exerts its biological effects. Finally, there is interest in developing more efficient and cost-effective methods for synthesizing this compound, which could make it more accessible to researchers.
合成法
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-methoxy-2-nitroaniline with 4-bromobutyric acid to form 4-bromo-N-(4-methoxy-2-nitrophenyl)butanamide. This intermediate is then reacted with phenol in the presence of a base to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
特性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-14-9-10-15(16(12-14)19(21)22)18-17(20)8-5-11-24-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHYZCRKYQMTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923487.png)
![N-benzyl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4923495.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4923508.png)

![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)
![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)
![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)

![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)